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Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key
mediator in pain transmission, inflammation, and various neurobiological processes. Its
biological activity is primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-
coupled receptor (GPCR). A significant body of research has demonstrated that the
physiological effects of Substance P are largely attributable to its C-terminal fragments. These
fragments are not only products of in vivo metabolism but also serve as valuable tools for
dissecting the structure-activity relationships of SP and for the development of novel
therapeutics targeting the NK1 receptor. This guide provides an in-depth technical overview of
the physiological effects of Substance P C-terminal fragments, focusing on their receptor
binding, signal transduction, and functional outcomes.

Data Presentation: Quantitative Analysis of
Substance P C-terminal Fragments

The following tables summarize the quantitative data on the binding affinity and functional
potency of various Substance P C-terminal fragments and related analogs at the NK1 receptor.
These values have been compiled from multiple studies to provide a comparative overview. It is
important to note that experimental conditions can influence these values.
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Table 1: Binding Affinity of Substance P C-terminal Fragments for the NK1 Receptor

Ligand Preparation Radioligand Ki (nM) IC50 (nM) Reference
Rat brain
[125]]Bolton-
Substance P cortex 12+4 - [1]
Hunter SP
membranes
Guinea pi
) P19 [125]]Bolton-
Substance P ileum - 11,000 [2]
Hunter SP
membranes
Rat brain
[1251]Bolton-
SP(6-11) cortex - ~100 [1]
Hunter SP
membranes
Rat
_ recombinant
Septide [BH]SP 2900 + 600 - [3]
NK1 receptor
(COS-1 cells)
Cloned NK1
_ _ 0.55+0.03
Septide receptor [125]]Septide (Kd) - [4]
(COS-7 cells)

Table 2: Functional Potency of Substance P C-terminal Fragments
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Ligand Assay CelllTissue Parameter EC50 (nM) Reference
. Rat
Inositol )
recombinant
Substance P Phosphate IP1 0.05+0.02 [3]
_ NK1 receptor
Accumulation
(COS-1 cells)
_ Rat
Inositol )
_ recombinant
Septide Phosphate IP1 5+£2 [3]
) NK1 receptor
Accumulation
(COS-1 cells)
Intracellular NK1R-
Substance P Ca2+ expressing [Ca2+]i ~3.16 [5]
Mobilization HEK?293 cells
NK1R-
cAMP _
Substance P ) expressing CAMP ~15.8 [5]
Accumulation
HEK293 cells
Intracellular NK1R- Active (no
SP(6-11) Ca2+ expressing [Ca2+]i EC50 [5]
Mobilization HEK293 cells provided)
NK1R-
CAMP ] Little to no
SP(6-11) ) expressing cAMP o [5]
Accumulation activity
HEK?293 cells
Intracellular Bovine
SP(7-11) Caz+ articular [Ca2+]i >1000 [5]
Mobilization chondrocytes
[pGlu5,
) Rat nucleus
MePhe8, Dopamine )
accumbens Dopamine - [6]
Sar9]SP(5- Release o
(in vivo)
11)

Signaling Pathways of Substance P C-terminal
Fragments
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Substance P and its C-terminal fragments elicit their effects by activating the NK1 receptor,
which can couple to multiple G proteins, primarily Gag/11 and Gas. This dual coupling leads to
the activation of distinct second messenger pathways.

Gag/11-Mediated Pathway (Calcium Mobilization)

Activation of the Gaqg/11 pathway by C-terminal fragments leads to the stimulation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on
the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This
pathway is robustly activated by several C-terminal fragments, including SP(6-11).[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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